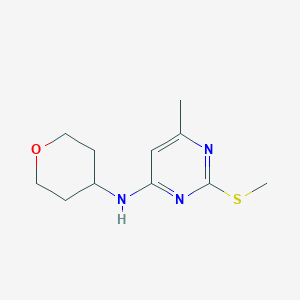

![molecular formula C9H12N2O3 B6437031 1-methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one CAS No. 2549010-92-4](/img/structure/B6437031.png)

1-methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a lactam-derived EZH2 inhibitor . EZH2 inhibitors are designed to address metabolic stability and thermodynamic solubility issues associated with previous lead compounds .

Synthesis Analysis

The synthesis of this compound involves ligand-based and physicochemical-property-based strategies . The new inhibitors incorporated an sp3 hybridized carbon atom at the 7-position of the lactam moiety present in the lead compound as a replacement for a dimethylisoxazole group . This transformation enabled optimization of the physicochemical properties and potency compared to the lead compound .Molecular Structure Analysis

The molecular structure of this compound is optimized for binding with the three-protein PRC2 complex . A crystal structure of the compound in complex with the PRC2 complex enabled understanding of the key structural features required for optimal binding .Chemical Reactions Analysis

The compound exhibits very potent EZH2 biochemical and cellular inhibition . These inhibitors presumably made additional favorable contacts with the EZH2 enzyme .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound were optimized for metabolic stability and thermodynamic solubility . Analysis of relationships between calculated log D (clogD) values and in vitro metabolic stability and permeability parameters identified a clogD range that afforded an increased probability of achieving favorable ADME data in a single molecule .Mecanismo De Acción

Target of Action

The primary target of 1-methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one is the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation by modifying histone proteins.

Mode of Action

This compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from methylating histone proteins. This inhibition can lead to changes in the expression of various genes, potentially altering cellular functions and behaviors .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways . Specifically, it impacts the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene repression. By inhibiting EZH2, this compound can alter the methylation status of histones, leading to changes in gene expression profiles .

Pharmacokinetics

The compound has been optimized for oral bioavailability . It exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, contributing to its bioavailability . The compound’s lipophilicity values (log D = 2.0 - 2.1) suggest good permeability and metabolic stability .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in gene expression due to altered histone methylation . This can lead to a variety of downstream effects, potentially including the suppression of cell proliferation and induction of cell differentiation .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other substances, such as binding proteins or metabolizing enzymes, can also impact the compound’s efficacy .

Direcciones Futuras

The compound has been advanced as a development candidate (PF-06821497) due to its overlap of potency and pharmaceutical properties as well as robust tumor growth inhibition in vivo . Future research may focus on further optimizing the compound’s properties and evaluating its efficacy in clinical trials.

Propiedades

IUPAC Name |

1-methyl-3-(oxetan-2-ylmethoxy)pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-11-4-3-10-8(9(11)12)14-6-7-2-5-13-7/h3-4,7H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLLZMHXSIJJKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)OCC2CCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methoxy-2-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6436957.png)

![7-methoxy-3-({1-[(4-methylphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6436970.png)

![7-methoxy-3-({1-[(2-methylphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6436976.png)

![3-{[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6436985.png)

![N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6436997.png)

![9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine](/img/structure/B6436999.png)

![N-[1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6437004.png)

![N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide](/img/structure/B6437011.png)

![1-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}-1,2-dihydropyrazin-2-one](/img/structure/B6437021.png)

![(1R,2R)-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B6437029.png)

![4-methyl-2-{[(3-methylpyridin-2-yl)oxy]methyl}morpholine](/img/structure/B6437038.png)

![(1R,2R)-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B6437053.png)

![3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile](/img/structure/B6437056.png)